![molecular formula C11H17N B3021700 N-(Tert-butyl)-3-methylbenzamide CAS No. 42498-33-9](/img/structure/B3021700.png)
N-(Tert-butyl)-3-methylbenzamide
Overview
Description
“N-(Tert-butyl)-3-methylbenzamide” is a compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a tert-butyl group (a central carbon atom attached to three methyl groups). The tert-butyl group is known for its bulky nature and is often used in organic chemistry reactions to protect reactive sites .
Synthesis Analysis
While specific synthesis methods for “N-(Tert-butyl)-3-methylbenzamide” are not available, tert-butyl groups are often introduced into molecules using tert-butyl alcohol or tert-butyl chloride . The synthesis of benzamide compounds typically involves the reaction of an amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of “N-(Tert-butyl)-3-methylbenzamide” would likely show a benzene ring (indicative of the benzamide group), a carboxamide group attached to the benzene ring, and a tert-butyl group attached to the nitrogen of the carboxamide group .Physical And Chemical Properties Analysis
While specific properties for “N-(Tert-butyl)-3-methylbenzamide” are not available, tert-butyl compounds are generally nonpolar, have low melting points, and are resistant to acids and bases .Scientific Research Applications
Asymmetric Synthesis of N-Heterocycles via Sulfinimines
N-(Tert-butyl)-3-methylbenzamide serves as a valuable chiral auxiliary in the stereoselective synthesis of amines and their derivatives. Specifically, it acts as a gold standard in the synthesis of N-heterocycles via sulfinimines. This methodology allows access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds often mimic structural motifs found in natural products and therapeutically relevant molecules .
NMR Studies Using tert-Butyl Groups
The tert-butyl moiety, due to its three chemically identical methyl groups, exhibits exceptionally narrow and intense NMR signals. Researchers use this property to tag proteins and complexes for high-sensitivity NMR spectroscopy. Even when attached to large proteins, the tert-butyl group provides clear signals, aiding in structural studies and protein-probe interactions .
Fuel Additive and Octane Booster
Tert-butyl alcohol, a precursor to N-(Tert-butyl)-3-methylbenzamide, has practical applications beyond the lab. It is used in the preparation of tert-butyl chloride, tert-butyl hydroperoxide, isobutylene, and methyl methacrylate. Additionally, tert-butyl alcohol serves as a fuel additive and enhances gasoline octane ratings .
Mechanism of Action
Target of Action
N-(Tert-butyl)-3-methylbenzamide is a complex compound with potential biological activity. It’s important to note that the tert-butyl group is often used in chemical transformations and has implications in various biosynthetic and biodegradation pathways
Mode of Action
It’s known that the tert-butyl group can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions This suggests that N-(Tert-butyl)-3-methylbenzamide may interact with its targets through similar mechanisms
Biochemical Pathways
Compounds with a tert-butyl group have been associated with the regulation of telomerase reverse transcriptase (tert) in humans . TERT is a crucial enzyme responsible for telomere maintenance and human genome stability. Dysregulation of telomerase through TERT promoter mutations has been observed across a range of cancers
Pharmacokinetics
A study on phenylthiazoles with a tert-butyl moiety showed promising adme properties, with one compound demonstrating greater penetration of bacterial membranes and metabolic resistance
Result of Action
Compounds with a tert-butyl group have been associated with neuroprotective effects in brain diseases . For instance, tert-butylhydroquinone (tBHQ) has been shown to inhibit neuroinflammation and oxidative stress, playing a neuroprotective role in Alzheimer’s disease, stroke, depression, and Parkinson’s disease
Action Environment
It’s known that environmental conditions can influence the bond strengths of certain compounds
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-5-7-10(8-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCMTQWZWYTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butyl)-3-methylbenzamide | |
CAS RN |
42498-33-9 | |
Record name | N-(1,1-Dimethylethyl)-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42498-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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